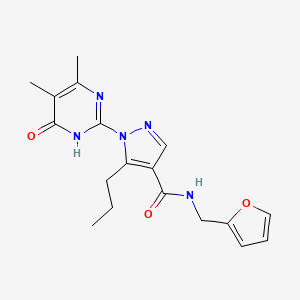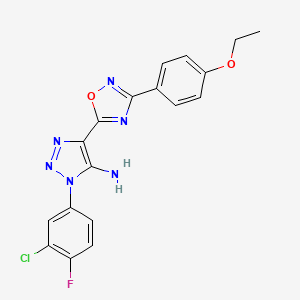
1-(3-chloro-4-fluorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chloro-4-fluorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H14ClFN6O2 and its molecular weight is 400.8. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-fluorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-fluorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Activities
Compounds containing the 1,2,4-triazole, oxadiazole, and related structures have demonstrated significant potential in the field of medicinal chemistry due to their diverse biological activities. Research has focused on synthesizing derivatives of these compounds to evaluate their antimicrobial and anticancer properties.
Antimicrobial Activities : Studies have shown that certain 1,2,4-triazole and oxadiazole derivatives possess good to moderate activities against various test microorganisms. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding some compounds to exhibit promising results against the tested microorganisms (Bektaş et al., 2007). Similarly, Başoğlu et al. (2013) explored the antimicrobial properties of azole derivatives, including 1,2,4-triazole, and found certain compounds displayed activity against the tested microorganisms (Başoğlu et al., 2013).
Anticancer Activities : The exploration of 1,2,4-oxadiazol and triazole derivatives extends to anticancer research. Yakantham et al. (2019) designed and synthesized a series of 1,2,4-oxadiazol derivatives, testing them against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). Their findings indicated that all compounds showed good to moderate activity on all tested cell lines (Yakantham et al., 2019).
Photochemistry and Synthetic Applications
The photochemistry of 1,2,4-oxadiazoles and related compounds provides valuable insights into molecular rearrangements and synthetic methodologies for constructing heterocyclic compounds.
Photoinduced Molecular Rearrangements : The study of photochemical behavior of 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles has led to the formation of 1,2,4-triazoles, showcasing the versatility of these compounds in synthetic organic chemistry. This process highlights the potential for developing new synthetic routes for constructing heterocyclic compounds with potential biological activities (Buscemi et al., 1996).
Synthetic Methodologies : Advanced synthetic methodologies have been developed to create hybrid molecules containing structures of interest for biological evaluation. For instance, the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties alongside 1,2,4-triazole or 1,3,4-oxadiazole compounds has been investigated, revealing some compounds with good-moderate antimicrobial activity (Başoğlu et al., 2013).
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN6O2/c1-2-27-12-6-3-10(4-7-12)17-22-18(28-24-17)15-16(21)26(25-23-15)11-5-8-14(20)13(19)9-11/h3-9H,2,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFURBUSUXLPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

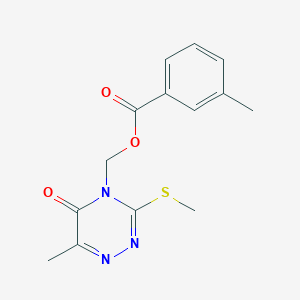

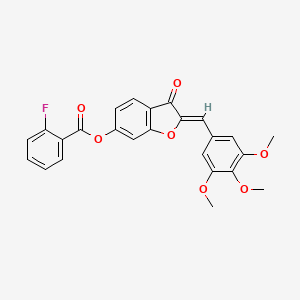
![4-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2752830.png)
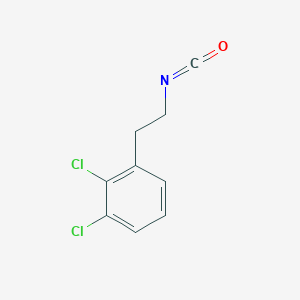
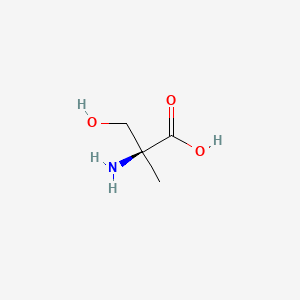
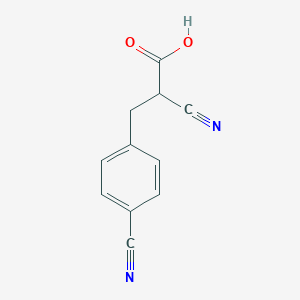
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2752837.png)
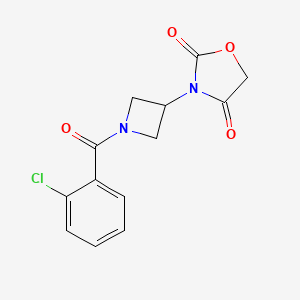
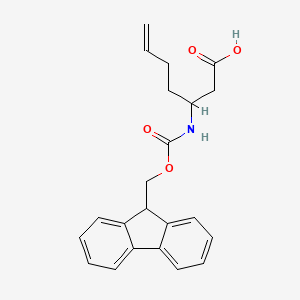
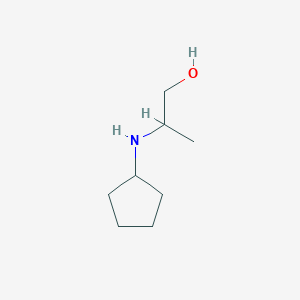
![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2752842.png)
